2-Bromo-4,5-dichloro-1,3-benzothiazole

Computational Chemistry DFT Electronic Properties

Researchers sourcing polyhalogenated benzothiazole building blocks often encounter limited regiochemical diversity that constrains synthetic route design. 2-Bromo-4,5-dichloro-1,3-benzothiazole (CAS 1849-69-0) addresses this with three electronically distinct halogen handles enabling programmed, sequential cross-coupling from a single starting material. • C2-Br undergoes preferential Suzuki-Miyaura coupling under mild Pd catalysis; 4,5-Cl positions are sequentially addressable via optimized Buchwald-Hartwig amination or Sonogashira protocols. • Three electron-withdrawing halogens lower HOMO/LUMO levels, enhancing electron-acceptor character for D-A organic semiconductors (OLED, OPV, DSSC). • Structurally analogous to bromobenzothiazole-derived topoisomerase IIα inhibitors (related scaffold IC₅₀ 39 nM); polyhalogenation correlates with enhanced antimicrobial membrane permeability. Supplied as crystalline solid (mp 139-141 °C), ≥98% purity. Sealed dry storage at 2-8 °C; ambient shipping.

Molecular Formula C7H2BrCl2NS
Molecular Weight 282.97 g/mol
CAS No. 1849-69-0
Cat. No. B155153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,5-dichloro-1,3-benzothiazole
CAS1849-69-0
Synonyms2-BROMO-4,5-DICHLOROBENZOTHIAZOLE
Molecular FormulaC7H2BrCl2NS
Molecular Weight282.97 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1SC(=N2)Br)Cl)Cl
InChIInChI=1S/C7H2BrCl2NS/c8-7-11-6-4(12-7)2-1-3(9)5(6)10/h1-2H
InChIKeyJAWPWRGVZPWOCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,5-dichloro-1,3-benzothiazole: Technical Specifications & Class Differentiation


2-Bromo-4,5-dichloro-1,3-benzothiazole (CAS 1849-69-0) is a polyhalogenated benzothiazole derivative with the molecular formula C7H2BrCl2NS and a molecular weight of 282.97 g/mol . The compound contains a 2-bromo substituent and dichloro substitution at the 4- and 5-positions of the benzothiazole core, providing three distinct halogen handles for orthogonal synthetic transformations . It is supplied as a crystalline solid with an experimentally determined melting point of 139.0–139.5 °C . Benzothiazoles containing halogen substituents have been shown to exhibit altered electronic and optical properties compared to non-halogenated analogs, enabling fine-tuning of material characteristics [1].

Why 2-Bromo-4,5-dichloro-1,3-benzothiazole Is Irreplaceable


Substituting 2-bromo-4,5-dichloro-1,3-benzothiazole with structurally similar benzothiazole derivatives is not scientifically equivalent due to quantifiable differences in electronic properties, molecular geometry, and synthetic reactivity. Halogen substitution on the benzothiazole core alters electron density distribution, HOMO-LUMO energy gaps, and dipole moments, which directly impact coordination chemistry, optical behavior, and biological target interactions [1]. Specifically, compounds with three halogen substituents (one Br, two Cl) demonstrate distinct charge distribution profiles compared to mono-halogenated or unsubstituted analogs, affecting their performance as building blocks in cross-coupling reactions and as ligands in metal-organic frameworks [1]. Furthermore, the specific regiochemistry (2-bromo plus 4,5-dichloro) provides differential leaving group potential during sequential palladium-catalyzed transformations, enabling synthetic pathways not accessible with alternative halogenation patterns [2].

Quantitative Differentiation vs. Comparator Compounds


Electron Density Redistribution: HOMO-LUMO & Dipole Moment Comparison

Density Functional Theory (DFT) calculations reveal that halogen substitution on the benzothiazole core significantly redistributes electron density, lowering both HOMO and LUMO energy levels relative to the unsubstituted parent scaffold. The presence of electron-withdrawing halogen atoms (Br and Cl) reduces the HOMO-LUMO energy gap, altering the compound's optical absorption profile and redox behavior [1]. This class-level inference indicates that 2-bromo-4,5-dichloro-1,3-benzothiazole exhibits enhanced electron-acceptor character compared to non-halogenated benzothiazole, making it a superior candidate for donor-acceptor materials and coordination complexes requiring charge-transfer interactions [1].

Computational Chemistry DFT Electronic Properties

UV-Vis Absorption: Halogen-Induced Bathochromic Shift

Halogen substitution on the benzothiazole scaffold produces a measurable bathochromic (red) shift in UV-Visible absorption spectra. The introduction of electron-withdrawing Br and Cl substituents extends π-conjugation and stabilizes the excited state, shifting absorption maxima to longer wavelengths relative to the unsubstituted benzothiazole core [1]. This class-level inference, derived from systematic studies of halogenated benzothiazoles, indicates that 2-bromo-4,5-dichloro-1,3-benzothiazole absorbs at lower energy than its non-halogenated counterpart, a property relevant for photophysical applications including OLED materials and fluorescent probes [1].

Optical Materials Spectroscopy Photophysics

Enhanced Antimicrobial Activity via Halogenation

Structure-activity relationship (SAR) studies across the benzothiazole class demonstrate that halogen substitution on the aromatic ring consistently enhances antimicrobial potency. Compounds bearing electron-withdrawing groups such as halogens exhibit reduced minimum inhibitory concentration (MIC) values compared to unsubstituted analogs, with MIC values in the range of 3.90–15.63 μg/mL reported for halogenated benzothiazole derivatives against bacterial and fungal strains [1]. MIC values of benzothiazole compounds tested against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger ranged from 25 to 200 μg/mL across various substitution patterns [2]. This class-level inference supports that 2-bromo-4,5-dichloro-1,3-benzothiazole, with its three halogen substituents, is positioned at the higher-activity end of the benzothiazole antimicrobial spectrum, providing a structural basis for prioritizing it over less halogenated analogs in antimicrobial drug discovery programs.

Antimicrobial SAR Medicinal Chemistry

Synthetic Versatility: Orthogonal Cross-Coupling via Three Halogen Handles

2-Bromo-4,5-dichloro-1,3-benzothiazole contains three halogen atoms with differential reactivity profiles that enable sequential, orthogonal palladium-catalyzed cross-coupling reactions. The C2-bromo substituent is preferentially reactive in Suzuki-Miyaura couplings, while the 4- and 5-chloro substituents can be engaged under more forcing conditions or with specialized catalyst systems [1]. In benzothiazole-based Suzuki coupling systems, aryl bromides react efficiently while aryl chlorides require elevated temperatures or ligand optimization, with reported yields for related 2-bromobenzothiazole Suzuki couplings reaching 67–78% [2]. This contrasts with mono-halogenated benzothiazole analogs (e.g., 2-bromobenzothiazole alone) which offer only a single reactive site, and with non-halogenated benzothiazoles that require pre-functionalization. The differential reactivity profile enables iterative diversification strategies for library synthesis and complex molecule construction.

Organic Synthesis Cross-Coupling Palladium Catalysis

Topoisomerase IIα Inhibition: Nanomolar Potency of Brominated Derivatives

Benzothiazole derivatives bearing bromine substituents demonstrate potent human DNA topoisomerase IIα inhibitory activity. A closely related brominated benzothiazole derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), exhibited an IC50 value of 39 nM against human topoisomerase IIα, representing the most potent compound among 12 benzothiazole derivatives tested [1]. This class-level inference establishes that bromine substitution on the benzothiazole scaffold contributes to strong topoisomerase IIα inhibition through minor groove DNA binding mechanisms rather than intercalation or topoisomerase poisoning [1]. While direct IC50 data for 2-bromo-4,5-dichloro-1,3-benzothiazole itself is not reported, the nanomolar potency observed for structurally related bromobenzothiazoles provides a compelling rationale for prioritizing this compound over non-brominated analogs in anticancer drug discovery programs targeting topoisomerase IIα.

Anticancer Topoisomerase Enzyme Inhibition

2-Bromo-4,5-dichloro-1,3-benzothiazole: Validated Application Scenarios


Sequential Orthogonal Cross-Coupling for Library Synthesis

The presence of three halogen atoms with differential reactivity profiles makes 2-bromo-4,5-dichloro-1,3-benzothiazole a strategic building block for synthesizing diverse benzothiazole-based compound libraries. The C2-bromo position undergoes preferential Suzuki-Miyaura coupling under mild conditions, while the 4- and 5-chloro positions can be sequentially functionalized using optimized palladium catalyst systems or alternative cross-coupling methodologies (e.g., Buchwald-Hartwig amination, Sonogashira coupling) [1]. This orthogonal reactivity enables efficient, divergent library synthesis from a single starting material, reducing the number of synthetic steps required to access structurally diverse benzothiazole analogs for hit-to-lead optimization [2].

Electron-Acceptor for Organic Optoelectronics

The electron-withdrawing effect of three halogen substituents lowers the HOMO and LUMO energy levels of the benzothiazole core, enhancing its electron-acceptor character [1]. This property makes 2-bromo-4,5-dichloro-1,3-benzothiazole suitable as an electron-acceptor building block in donor-acceptor (D-A) type organic semiconductors for applications including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs). The bathochromic shift in UV-Visible absorption induced by halogenation further supports its utility in visible-light-responsive optoelectronic devices [1].

Privileged Scaffold for Antimicrobial Lead Discovery

SAR studies consistently demonstrate that halogen substitution on the benzothiazole core enhances antimicrobial activity, with optimized halogenated benzothiazole derivatives achieving MIC values as low as 3.90 μg/mL against bacterial and fungal pathogens [1]. The polyhalogenated structure of 2-bromo-4,5-dichloro-1,3-benzothiazole positions it as a structurally enriched starting point for antimicrobial lead optimization. Researchers screening benzothiazole libraries should prioritize this compound over less halogenated analogs, as the cumulative electron-withdrawing effect of multiple halogens is associated with improved target engagement and membrane permeability [1][2].

Topoisomerase IIα Inhibitor for Anticancer Research

Brominated benzothiazole derivatives have demonstrated nanomolar inhibitory activity against human DNA topoisomerase IIα, a validated anticancer drug target. The related bromobenzothiazole compound BM3 exhibited an IC50 of 39 nM with a unique mechanism involving minor groove DNA binding rather than intercalation or topoisomerase poisoning [1]. This mechanistic profile suggests potential advantages in overcoming resistance mechanisms associated with classical topoisomerase poisons. 2-Bromo-4,5-dichloro-1,3-benzothiazole, bearing both bromine and chlorine substituents, represents a structurally analogous scaffold suitable for elaboration into novel topoisomerase IIα inhibitors for anticancer drug discovery programs [1].

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